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H-Val-Val-OH

Cat. No.: B1682822
CAS No.: 3918-94-3
M. Wt: 216.28 g/mol
InChI Key: KRNYOVHEKOBTEF-YUMQZZPRSA-N
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Description

Historical Context and Significance of Dipeptides in Biological Systems

Dipeptides are organic compounds formed by the condensation of two amino acids joined by a single peptide bond, a crucial linkage in the primary structure of proteins. numberanalytics.comtaylorandfrancis.com The foundational understanding of peptides and their synthesis dates back to the early 20th century, with significant contributions from chemists like Emil Fischer, who played a pivotal role in elucidating protein structure through the synthesis of dipeptides. numberanalytics.com

Beyond their role as the simplest building blocks of proteins, dipeptides hold distinct biological activities and are involved in various physiological processes. numberanalytics.comtaylorandfrancis.com They can function as neurotransmitters or neuromodulators, exhibit antioxidant properties, and participate in cell signaling pathways. numberanalytics.comtaylorandfrancis.comresearchgate.netjst.go.jp Dipeptides are also recognized for their ability to influence intracellular pH buffering and activate enzyme activity. taylorandfrancis.com Their importance in biochemistry stems from their diverse roles and their utility as model compounds for studying the intricate structure and function of more complex proteins and peptides. numberanalytics.comtaylorandfrancis.com

Academic Scope and Research Trajectories for H-Val-Val-OH

This compound is a dipeptide specifically formed from two L-valine residues. nih.govhmdb.cachemicalbook.com It has been identified as a metabolite in various organisms, including Brassica napus and Panax ginseng. nih.gov Research involving this compound spans several academic disciplines, primarily focusing on its structural characteristics, its interactions with enzymes, and its potential as a building block for advanced materials.

A significant area of study involves the structural properties of Valyl-Valine and its derivatives. For instance, dipeptide-based bola-amphiphiles, including those derived from valylvaline, have been shown to self-assemble into peptide fibers exhibiting parallel-type beta-sheet networks. nih.gov This self-assembly behavior is influenced by hydrogen-bond networks between the valylvaline units, highlighting its relevance in supramolecular chemistry and materials science. nih.gov The crystal structure of L-Val-L-Val, along with other isostructural dipeptides, reveals unique three-dimensional hydrogen bond networks and hydrophobic pores, whose diameters can be regulated by varying side chain bulk. researchgate.net

Another key research trajectory for this compound and its constituent amino acid, valine, is in enzymology, particularly concerning aminoacyl-tRNA synthetases (aaRSs). Valyl-tRNA synthetase (ValRS) is an enzyme responsible for accurately attaching valine to its corresponding transfer RNA (tRNAVal). ontosight.aiaars.online Studies have investigated the enzyme's stringent discrimination mechanisms, including a "double sieve" mechanism, to differentiate cognate L-valine from structurally similar amino acids like L-isoleucine and L-threonine. uab.edu ValRS possesses a post-transfer editing activity that hydrolyzes mischarged Thr-tRNAVal, ensuring the fidelity of protein synthesis. nih.govuniprot.orgaars.onlineacs.org Research has also explored the critical role of specific proline residues within ValRS for its tRNA charging activity and its ability to prevent mischarging. nih.gov

Furthermore, this compound serves as a model in studies of peptide conformation and dynamics. pnas.org It is also explored in the context of synthesis pathways for other complex peptides, such as gamma-glutamyl peptides in Saccharomyces cerevisiae, where dipeptides like Val-Gly can serve as precursors. plos.org

Foundational Research Questions and Hypotheses in Valyl-Valine Studies

Research into this compound is driven by several foundational questions and hypotheses aimed at unraveling its intrinsic properties and biological implications:

Structural and Self-Assembly Mechanisms: How do the specific sequence and the hydrophobic nature of valine residues in this compound influence its conformational preferences, stability, and propensity for self-assembly into ordered structures like beta-sheet networks or nanotubes? Hypotheses often explore the role of hydrogen bonding and side-chain packing in directing these assembly processes. nih.govresearchgate.net

Enzymatic Recognition and Fidelity: What are the precise molecular mechanisms by which Valyl-tRNA synthetase and other peptidases recognize and interact with valine and valyl-containing peptides, and how do these interactions contribute to the high fidelity of protein synthesis? Researchers hypothesize that the unique side-chain properties of valine contribute to specific binding pockets and proofreading mechanisms in these enzymes. uab.edunih.govuniprot.orgontosight.aiaars.onlineacs.org

Metabolic Roles and Pathways: What are the specific metabolic pathways involving this compound in various organisms, and what physiological functions does it serve as a secondary metabolite? Hypotheses may investigate its role in nutrient sensing, stress responses, or as an intermediate in the biosynthesis or degradation of larger peptides. nih.govhmdb.caplos.org

Biomaterial and Synthetic Applications: How can the controlled self-assembly and structural characteristics of this compound be harnessed for the design and synthesis of novel biomaterials, such as hydrogels or scaffolds, with tailored properties for research or industrial applications? This often involves hypothesizing about the relationship between dipeptide sequence, environmental conditions, and macroscopic material properties. nih.gov

Detailed Research Findings

Research findings on this compound often delve into its physical and chemical properties, as well as its behavior in various experimental settings. For instance, the molecular weight of this compound is 216.28 g/mol , and its molecular formula is C10H20N2O3. nih.govmolinstincts.com It exists as a solid at room temperature. nih.gov

Studies on valylvaline bola-amphiphiles, which incorporate the valylvaline unit, have demonstrated their ability to self-assemble into crystalline solids or peptide fibers depending on the length of the n-alkane dicarboxylate linker. nih.gov Fourier-transform infrared (FT-IR) spectroscopy and X-ray diffraction patterns have revealed that these peptide fibers form parallel-type beta-sheet networks between the valylvaline units. nih.gov The stability of these structures is attributed to hydrogen-bond networks, specifically interlayer bifurcated and intralayer lateral hydrogen-bond networks involving the terminal carboxylic acid groups. nih.gov

In the context of enzyme specificity, Valyl-tRNA synthetase (ValRS) has been shown to activate threonine and form a complex with threonyl adenylate. However, it does not catalyze the net formation of threonyl-tRNAVal. Instead, it hydrolyzes the mischarged Thr-tRNAVal with a rate constant of 40 s⁻¹, demonstrating a "hyperspecificity" mechanism that involves both synthetic discrimination and destructive editing. nih.gov In contrast, the transfer of the cognate valine to tRNAVal occurs with a rate constant of 12 s⁻¹, followed by a much slower hydrolysis of Val-tRNAVal at 0.015 s⁻¹. nih.gov This highlights the enzyme's robust proofreading mechanism to ensure accurate protein synthesis. nih.govaars.online

Valyl-Valine can also be involved in complex metabolic pathways. In Saccharomyces cerevisiae, for example, gamma-glutamyl-valine (γ-EV) can be produced from glutamate (B1630785) and valine by glutamate-cysteine ligase (Gsh1p) or by the transfer of a gamma-glutamyl group from glutathione (B108866) (GSH) to valine, catalyzed by gamma-glutamyltransferase (Ecm38p) or the (Dug2p-Dug3p)2 complex. plos.org This demonstrates the dipeptide's role as an intermediate in the biosynthesis of more complex gamma-glutamyl peptides like γ-Glu-Val-Gly (γ-EVG). plos.org

Data Table: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC10H20N2O3 nih.govmolinstincts.com
Molecular Weight216.28 g/mol nih.govmolinstincts.com
XLogP3-2.8 nih.gov
Physical DescriptionSolid nih.gov
PubChem CID107475 nih.gov
CAS Number3918-94-3 nih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O3 B1682822 H-Val-Val-OH CAS No. 3918-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYOVHEKOBTEF-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959967
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)valine
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Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3918-94-3
Record name L-Valyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3918-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valylvaline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-methylbutylidene)valine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Derivatization of Valyl Valine

Advanced Peptide Synthesis Techniques for H-Val-Val-OH

The production of this compound can be achieved through both solid-phase and solution-phase synthetic approaches, each offering distinct advantages in terms of efficiency and scalability.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Efficiency Optimization

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for constructing peptides, including dipeptides like Valyl-Valine. gyrosproteintechnologies.com This technique involves the sequential addition of protected amino acid derivatives to a growing peptide chain that is anchored to an insoluble solid support. gyrosproteintechnologies.com Key steps in SPPS protocols include the attachment of the first amino acid to the polymer resin, subsequent coupling reactions to form peptide bonds, and deprotection steps to remove temporary protecting groups, interspersed with washing steps to remove unreacted reagents and byproducts. acs.org, gyrosproteintechnologies.com

Modern SPPS protocols incorporate strategies to enhance efficiency. Microwave-assisted SPPS has emerged as a method that substantially reduces synthesis time and solvent consumption while maintaining high crude purities. dokumen.pub High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) employs rapid and efficient carbodiimide-based activation, often utilizing reagents such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma (ethyl cyanohydroxyiminoacetate), for short reaction times (e.g., 2 minutes) at elevated temperatures (e.g., 90 °C). dokumen.pub This approach can mitigate side reactions like γ-lactam formation in arginine and aspartimide formation. dokumen.pub Furthermore, monitoring the deprotection step and precise temperature control throughout the synthesis can contribute to improved peptide purity. gyrosproteintechnologies.com

Solution-Phase Synthetic Strategies and Yield Enhancement

Solution-phase peptide synthesis offers an alternative to SPPS, particularly suitable for the synthesis of dipeptides like Valyl-Valine, often allowing for easier purification of intermediates. A notable example of a solution-phase strategy for the synthesis of Boc-Val-Val-OH involves the condensation of Boc-Val-OSu (N-Boc-L-valine N-hydroxysuccinimide ester) with H-Val-OH (L-valine) in dimethylformamide (DMF). prepchem.com This reaction is carried out in the presence of triethylamine (B128534) (Et3N) to maintain a slightly basic pH. prepchem.com This method has demonstrated high yields, with a reported yield of 96.4% for Boc-Val-Val-OH. prepchem.com

Yield enhancement in solution-phase synthesis is often achieved through meticulous control of reaction parameters, including solvent systems, temperature, and the careful addition of bases to neutralize liberated acidic byproducts. For instance, in N-carboxyanhydride (NCA)-based synthesis, solvent systems like water-acetonitrile mixtures (1:1 v/v) can enhance solubility while suppressing hydrolysis, and maintaining temperatures between 0–15°C can stabilize NCAs.

Specific Protecting Group Chemistries and Deprotection Regimes

Protecting groups are indispensable in peptide synthesis to selectively mask reactive functional groups and prevent undesired side reactions during coupling steps. iris-biotech.de, organic-chemistry.org For the synthesis of Valyl-Valine, the amino and carboxyl groups of valine residues, as well as any side-chain functionalities, require temporary protection. iris-biotech.de

Two of the most common α-amino protecting groups utilized in peptide synthesis are 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). masterorganicchemistry.com, researchgate.net These groups are chosen for their orthogonal deprotection chemistries, meaning they can be selectively removed under different conditions without affecting other protected groups. masterorganicchemistry.com, researchgate.net, iris-biotech.de, organic-chemistry.org

Fmoc (9-Fluorenylmethoxycarbonyl) : The Fmoc group is base-labile and is typically removed using a weak base, such as 20% piperidine (B6355638) in dimethylformamide (DMF). mdpi.com, masterorganicchemistry.com, iris-biotech.de This deprotection liberates the α-amino group for the next coupling reaction.

Boc (tert-Butyloxycarbonyl) : The Boc group is acid-labile and is removed by treatment with strong acids, most commonly trifluoroacetic acid (TFA). masterorganicchemistry.com, researchgate.net, organic-chemistry.org When deprotecting Boc groups, nucleophilic scavengers like thiols are often added to the acid cocktail to prevent electrophilic tert-butyl species from reacting with sensitive amino acid residues (e.g., tryptophan or cysteine). masterorganicchemistry.com

In addition to α-amino protecting groups, side-chain protecting groups (often referred to as permanent protecting groups) are employed for amino acids with reactive side chains. These groups are designed to remain stable throughout the peptide chain elongation and are typically removed during the final cleavage of the peptide from the resin. Examples include the tert-butyl (tBu) group for protecting the carboxyl groups of aspartic acid and glutamic acid, and the hydroxyl groups of serine and threonine. iris-biotech.de Trityl (Trt) groups are also used for cysteine protection. iris-biotech.de Both tBu and Trt groups are generally removed with 90-95% TFA during the final peptide cleavage. iris-biotech.de

The selection of appropriate protecting groups and their corresponding deprotection regimes is critical for achieving high purity and yield in Valyl-Valine synthesis.

Development and Characterization of Valyl-Valine Analogs and Derivatives

The dipeptide this compound serves as a versatile scaffold for the creation of various analogs and derivatives through targeted functionalization at its N-terminal and C-terminal ends, as well as its incorporation into larger peptide structures.

N-Terminal and C-Terminal Functionalization Approaches

Functionalization of Valyl-Valine can be strategically performed at its N-terminal amino group or its C-terminal carboxyl group to impart new chemical or biological properties.

N-Terminal Functionalization Approaches: The N-terminal α-amino group of peptides is a prime target for chemical modification due to its inherent nucleophilicity and often high solvent exposure on the peptide surface. mdpi.com, polyu.edu.hk, polyu.edu.hk Common approaches for N-terminal functionalization include acylation, alkylation, and reductive amination. mdpi.com, polyu.edu.hk

Acylation : This involves the formation of an amide bond with a carboxylic acid derivative. For example, Valine-N-carboxyanhydride (Val-NCA) can be utilized in reactions that lead to the N-acylation of amino acids and peptides, forming acylated products. acs.org

Prodrug Synthesis : The N-terminus can be modified to create prodrugs. For instance, a doxorubicin-valine amide prodrug (DOX-Val) was successfully synthesized by an amide-coupling reaction between doxorubicin (B1662922) and N-(9-fluorenylmethoxycarbonyl)-L-valine (Fmoc-Val-OH), followed by deprotection of the Fmoc group using a 50% piperidine solution. mdpi.com This process yielded N-(valyl-Fmoc)doxorubicin with an 89% yield, and subsequently DOX-Val with a 48% yield after deprotection. mdpi.com

C-Terminal Functionalization Approaches: The C-terminal carboxyl group provides another site for derivatization, allowing for modifications such as amidation, esterification, or ligation. nih.gov, google.com Chemical strategies have been developed for selective C-terminal functionalization of peptides. google.com One innovative chemical approach involves fusing a cysteine protease domain to the C-terminus of a protein of interest, which can then undergo small molecule-triggered self-cleavage, enabling non-enzymatic C-terminal functionalization. nih.gov This method has shown high efficiency and compatibility with a range of amine-containing molecules. nih.gov

Incorporation of Valyl-Valine into Oligopeptide and Polypeptide Sequences

This compound serves as a crucial building block for the construction of longer peptide chains, including oligopeptides (peptides consisting of two to twenty amino acids) and polypeptides. chemimpex.com, wikipedia.org Its incorporation into these sequences is typically achieved using established peptide synthesis methodologies, such as SPPS or solution-phase synthesis.

When incorporating Valyl-Valine, it can be added as a pre-formed dipeptide unit, or the individual valine residues can be added sequentially to build the dipeptide in situ on the growing peptide chain. The choice of strategy often depends on the desired scale, purity, and complexity of the final polypeptide. The precise control over coupling and deprotection steps, as discussed in Section 2.1, is paramount to ensure the integrity and desired sequence of the elongated peptide. This ability to incorporate Valyl-Valine into larger sequences is fundamental for studying complex biological systems, including protein-protein interactions and enzyme-substrate recognition, where specific valine-valine motifs may play functional roles.

Data Table: Selected Synthesis Yields and Purity

Compound SynthesizedMethodStarting MaterialsYield (%)Purity (%)Reference
Boc-Val-Val-OHSolution-PhaseBoc-Val-OSu, H-Val-OH96.4Not specified prepchem.com
Fru-ValReductive AminationGlucosone intermediate, L-Valine36>90 researchgate.net
Fru-Val-HisReductive AminationGlucosone intermediate, L-Valyl-L-histidine34>90 researchgate.net
N-(valyl-Fmoc)doxorubicinAmide CouplingDoxorubicin, Fmoc-Val-OH89Not specified mdpi.com
DOX-ValFmoc DeprotectionN-(valyl-Fmoc)doxorubicin48Not specified mdpi.com

Synthesis of Conformationally Constrained Valyl-Valine Derivatives

The development of conformationally constrained peptide derivatives is crucial in medicinal chemistry to enhance stability, improve receptor binding, and mimic specific bioactive conformations. For Valyl-Valine, strategies involve incorporating rigid structural elements into the peptide backbone or side chains.

Further research into conformationally constrained peptidomimetics has explored the synthesis of bicyclic lactams and other rigid fused ring systems. While not exclusively focused on Valyl-Valine, these general methodologies are applicable to dipeptide systems to impart conformational rigidity. Examples include dipeptide mimetics with fused bicyclic thiazolidinlactams and various bicyclic lactam peptidomimetics prepared via ring-closing metathesis reactions. nih.gov The goal is to develop scaffolds that can serve as new building blocks for combinatorial chemistry or as conformational constraints for short peptides, influencing their biological activity and stability. nih.gov

Exploration of Valyl-Valine Analogues with Modified Side Chains or Backbone Structures

The exploration of Valyl-Valine analogues involves systematic modifications to either the isopropyl side chains of the valine residues or the peptide backbone itself, aiming to understand structure-activity relationships and develop new compounds with desired properties.

Modifications to the valine side chain can significantly impact the dipeptide's recognition and function. For instance, studies on L-valine derivatives have explored the attachment of nicotinic or isonicotinic acid moieties to the N-terminus and alkyl fragments to the C-terminus. These modifications have led to compounds with significant neuropharmacological activities, demonstrating how alterations to the valine unit can influence biological effects. metabolomicsworkbench.org The precise recognition of the valine side chain is critical in biological systems, as exemplified by valyl-tRNA synthetase (ValRS). This enzyme exhibits a "double sieve" mechanism to accurately discriminate L-valine from structurally similar non-cognate amino acids like L-isoleucine (which is larger) and L-threonine (which has a hydroxyl group instead of a methyl group). The editing site of ValRS specifically deacylates mischarged threonyl-tRNA, distinguishing it from valine based on the γ-OH group. nih.govsigmaaldrich.comnih.govebi.ac.uk This highlights the sensitivity of biological systems to even subtle changes in the valine side chain.

Table 2: Features of Valyl-Valine Analogues with Structural Modifications

Type of ModificationExamples/StrategiesObserved Impact/Relevance
Side Chain Modifications Attachment of nicotinic/isonicotinic acid or alkyl fragments to valine. metabolomicsworkbench.orgNeuropharmacological activity; altered biological effects. metabolomicsworkbench.orgsigmaaldrich.com
Recognition by Valyl-tRNA synthetase. nih.govsigmaaldrich.comnih.govebi.ac.ukStrict discrimination of valine from similar amino acids based on side chain features (e.g., size, presence of -OH group). nih.govnih.gov
Backbone Modifications Incorporation of pyrrolo[3,4-b]pyridin-5-ones and 1,4-disubstituted 1H-1,2,3-triazoles as rigid fragments. metabolomicsworkbench.orgnih.govCreation of rigid, conformationally constrained peptidomimetics with potential biological activity. metabolomicsworkbench.orgnih.gov
N-methylation of amino acids. advancedchemtech.comInfluences peptide conformation, protease stability, and cell permeability. advancedchemtech.com
Bicyclic lactams and fused ring systems. nih.govImparts conformational rigidity for drug design and combinatorial chemistry. nih.gov

Conformational Analysis and Structural Elucidation of Valyl Valine

Crystallographic Investigations of Valyl-Valine and Related Dipeptides

Crystallographic methods provide high-resolution, static structural information about Valyl-Valine in its solid state, revealing precise atomic positions and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the most definitive technique for determining the high-resolution, three-dimensional structure of molecules in the solid state acs.orgnih.govglpbio.com. By analyzing the diffraction pattern of X-rays passing through a crystal, crystallographers can construct a detailed electron density map, from which the precise positions of atoms, bond lengths, bond angles, and torsion angles (φ, ψ, and ω) can be determined glpbio.com.

Table 4: Key Torsion Angles in Dipeptides (Illustrative Ranges from X-ray Diffraction)

Torsion AngleDefinition (Atoms)Typical Range (Degrees)Conformational Significance
φ (phi)C'-N-Cα-C'-180 to 180Rotation about N-Cα bond
ψ (psi)N-Cα-C'-N-180 to 180Rotation about Cα-C' bond
ω (omega)Cα-C'-N-Cα~180 (trans) or ~0 (cis)Peptide bond planarity (typically trans)

Beyond the molecular geometry of individual Valyl-Valine molecules, single crystal X-ray diffraction also reveals how these molecules arrange themselves in the crystal lattice, forming specific packing motifs and intricate three-dimensional hydrogen-bond networks pitt.eduglpbio.comresearchgate.netchemicalbook.commedchemexpress.com.

Self Assembly and Supramolecular Architectures of Valyl Valine

Mechanisms and Driving Forces of Valyl-Valine Self-Assembly

The self-assembly of Valyl-Valine is governed by a combination of specific molecular interactions and environmental factors, which collectively dictate the pathway and the resulting morphology of the assembled structures.

Role of Hydrophobic Interactions and Branched-Chain Amino Acid Motifs

Valine is characterized as a non-polar, aliphatic amino acid possessing a branched-chain isopropyl group. wikipedia.orgontosight.ai The presence of these branched-chain amino acid (BCAA) motifs, which include valine, leucine (B10760876), and isoleucine, significantly contributes to the hydrophobic nature of the dipeptide. colostate.edunih.govwisc.edu Hydrophobic interactions represent a primary driving force in the self-assembly of peptides within aqueous environments, compelling nonpolar segments to minimize contact with water molecules through mutual association. mdpi.comjnsam.comnih.govacs.org This "hydrophobic effect" is pivotal for the formation of stable protein structures and, analogously, for the self-assembly of Valyl-Valine.

The branched side chains of valine impart hydrophobic bulk while simultaneously restricting internal flexibility, which can facilitate their precise packing into specific positions during the self-assembly process. colostate.edu Valine and isoleucine, in particular, exhibit a preference for beta-sheet structures, which are frequently observed in self-assembled peptide architectures. nih.gov The intrinsic hydrophobicity of the valine residues within Valyl-Valine drives the initial association of the dipeptide molecules, forming hydrophobic cores that exclude water and contribute to the stability of the emerging assemblies. researchgate.net

Intermolecular Hydrogen Bonding as a Stabilizing Factor in Assemblies

Beyond hydrophobic interactions, intermolecular hydrogen bonding plays a critical role in stabilizing the ordered structures formed by Valyl-Valine. Hydrogen bonds are distinct molecular interactions characterized by partial covalent character, occurring when a hydrogen atom, covalently bonded to an electronegative donor atom (such as oxygen or nitrogen), interacts with another electronegative atom possessing a lone pair of electrons (an acceptor). wikipedia.org In peptides, hydrogen bonds are fundamental for stabilizing secondary structures, including alpha-helices and beta-sheets. mdpi.comwikipedia.orgnih.gov

For Valyl-Valine, especially when integrated into bola-amphiphiles (molecules featuring two hydrophilic groups linked by a hydrophobic moiety), hydrogen bond networks are indispensable for the formation and stability of supramolecular fibers. nih.govpsu.edugoogle.com Research has demonstrated that both interlayer bifurcated and intralayer lateral hydrogen-bond networks between the terminal carboxylic acid groups, alongside parallel beta-sheet networks between amide groups, contribute to the stabilization of Valyl-Valine assemblies. nih.govpsu.edu For example, in N-formyl-L-methionyl-L-valine, a related dipeptide, intermolecular hydrogen bonds between the carboxyl OH and the N-acyl oxygen, as well as the involvement of the N-formyl group in a parallel beta-sheet, have been observed, emphasizing the significance of these interactions. nih.gov The formation of such extensive hydrogen bond networks results in highly ordered and stable structures. nih.govbac-lac.gc.ca

Influence of Solvent Systems and Environmental Parameters on Assembly Pathways

The self-assembly of Valyl-Valine is highly susceptible to environmental parameters, particularly the solvent system and pH conditions. The selection of solvent can profoundly influence the morphology and integrity of the resulting nanostructures. nih.govresearchgate.netresearchgate.net For instance, the polarity, hydrogen bonding capacity, and dielectric constants of solvents are key driving forces in dipeptide self-assembly. researchgate.net

Studies on L-valyl-L-valine films have shown that the surface morphology of the assembled structures is considerably dependent on the nature of the substrate and ambient relative humidity. researchgate.net At low relative humidity, the dipeptide can crystallize on hydrophobic substrates, forming pyramidal structures, while at high relative humidity, hollow truncated cones are observed. researchgate.net On hydrophilic substrates, irregularly shaped objects are seen. researchgate.net Furthermore, interaction with vapors of proton-donor solvents can lead to the formation of new objects or the destruction of existing ones, whereas water vapor may not affect the surface morphology. researchgate.net The energy of hydrogen bonds between proton acceptors and proton donors in the solvent also plays a major role. researchgate.net These findings underscore how solvent-solute interactions and the solvent's capacity to engage in hydrogen bonding or influence hydrophobic interactions can direct the self-assembly process and the final architecture of Valyl-Valine structures. nih.govresearchgate.net

Formation of Ordered Nanostructures and Fibers

Valyl-Valine's self-assembly capabilities extend to the formation of well-defined ordered nanostructures, including fibers and beta-sheet networks.

Characterization of Peptide Fiber Formation from Valyl-Valine Bola-Amphiphiles

Valyl-Valine, particularly when incorporated into bola-amphiphiles, exhibits a strong tendency to form peptide fibers. Bola-amphiphiles are molecules characterized by a hydrophobic structure connecting two polar groups, and they are known to self-assemble in aqueous environments above a critical micelle concentration (CMC) or critical aggregation concentration (CAC). google.comresearchgate.net A series of dipeptide-based bola-amphiphiles, specifically bis(N-alpha-amide-L-valyl-L-valine) n-alkane dicarboxylate (where 'n' refers to the number of carbons in the alkane chain), have been synthesized to investigate this phenomenon. nih.gov

Experimental data indicate that bola-amphiphiles with shorter alkane chains (n=4 and 6) tend to form crystalline solids in water, whereas those with longer chains (n=7-12) produce peptide fibers. nih.gov These fibers typically display nanoscale dimensions, with widths ranging from 10 to 30 nm. psu.edu Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and X-ray diffraction are utilized to characterize these structures. FT-IR deconvolution studies have revealed that the stability of these crystalline solids and peptide fibers is attributed to specific hydrogen bond networks: interlayer bifurcated hydrogen bonds in crystalline solids and intralayer lateral hydrogen bonds in peptide fibers. nih.gov The formation of these fibers can be triggered by external stimuli, such as protonation in water, further emphasizing the role of environmental conditions. psu.edu

Data Table: Valyl-Valine Bola-Amphiphile Self-Assembly Outcomes

n-Alkane Dicarboxylate Chain Length (n)Self-Assembly Outcome in WaterCharacterization MethodKey Stabilizing InteractionsReference
4, 6Crystalline SolidsFT-IR, X-ray diffractionInterlayer bifurcated H-bonds nih.gov
7-12Peptide Fibers (10-30 nm width)FT-IR, X-ray diffractionIntralayer lateral H-bonds, Parallel β-sheet networks nih.govpsu.edu

Investigation of Parallel Beta-Sheet Network Formation within Self-Assembled Structures

The preference of valine for beta-structure contributes to the propensity of Valyl-Valine to form these sheets. nih.gov The intermolecular hydrogen bonds between the amide groups within the dipeptide units facilitate the formation of these extended beta-sheet structures, which then stack or align to create larger, ordered assemblies like fibers and nanotubes. psu.edujnsam.com This ordered arrangement of beta-sheets is a hallmark of many self-assembling peptides and provides a robust framework for the resulting nanostructures.

Comparative Studies of Morphological Versatility in Dipeptide Self-Assembly (e.g., Val-Ala vs. Ala-Val)

The sequence of amino acids within a dipeptide plays a crucial role in dictating its self-assembly behavior and the resulting morphologies. Comparative studies between Valyl-Alanine (Val-Ala) and Alanyl-Valine (Ala-Val) dipeptides highlight this sequence-dependent versatility. Both Val-Ala and Ala-Val are known to self-assemble into different nanomorphologies, with the specific solvent medium being a key determinant,,.

Research indicates that Val-Ala dipeptide molecules can generate unique self-assembly-based morphologies in response to the solvent medium used,. Interestingly, when Ala-Val dipeptides are utilized instead of Val-Ala, distinct differences in the final dipeptide structures are observed,. These morphological variations, even in the same solvent medium, have been attributed to differences in the positional disorder of methyl group side chains in the L-Val residues and variations in torsion angles between the two dipeptides. Both Val-Ala and Ala-Val have been shown to form nanotubes characterized by hydrophobic inner walls.

The following table summarizes observed morphological differences:

DipeptideSolvent MediumObserved MorphologyKey Factors Influencing MorphologyCitation
Val-AlaVariedUnique morphologiesSolvent medium type,
Ala-ValVariedDistinct morphologiesSolvent medium type, positional disorder of methyl group side chains, torsion angles,
Val-Ala-Nanotubes with hydrophobic inner walls-
Ala-Val-Nanotubes with hydrophobic inner walls-
L-Valyl-L-ValineLow Relative Humidity (Hydrophobic Substrate)Pyramidal structuresSubstrate type, humidity
L-Valyl-L-ValineHigh Relative Humidity (Hydrophobic Substrate)Hollow truncated conesSubstrate type, humidity
L-Valyl-L-ValineHydrophilic SubstrateIrregularly shaped objectsSubstrate type

Functional Implications of Valyl-Valine Self-Assembled Materials

The ability of Valyl-Valine to self-assemble into defined supramolecular structures has significant functional implications, particularly in the realm of advanced materials. Self-assembling peptides, including dipeptides, are considered a novel class of agents capable of forming various micro/nanostructures that are highly attractive for biomedical applications,. Their inherent biocompatibility, biodegradability, and ease of preparation make them suitable building blocks for a wide range of functional materials,.

Design Principles for Bioinspired Materials

The design of bioinspired materials often draws upon the ingenious solutions found in nature, aiming to replicate or mimic biological functions, processes, and materials,. For self-assembling peptides like Valyl-Valine, design principles focus on leveraging their molecular characteristics to achieve desired macroscopic properties. This involves understanding how amino acid sequences influence self-assembly pathways and the resulting nanoscale morphology and mechanics. By modifying the amino acid composition, it is possible to tailor self-assembling peptides to exhibit specific biological functions,. The rational design of such materials involves controlling non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and aromatic stacking, to direct the formation of specific supramolecular networks. This bottom-up approach, where fundamental building blocks dictate the final material properties, is central to creating advanced functional materials,.

Potential Applications in Nanomaterial Fabrication and Scaffold Engineering

Valyl-Valine self-assembled materials hold considerable promise for applications in nanomaterial fabrication and scaffold engineering. The ability of dipeptides to form porous and channel-like structures through self-assembly opens avenues for applications in drug transport. As building blocks for biomaterials, self-assembling peptides offer biocompatibility and biodegradability, crucial for medical applications.

In tissue engineering and regenerative medicine, nanomaterial-based scaffolds are designed to mimic the native extracellular matrix, providing structural support and promoting cellular adhesion, proliferation, and differentiation,,. Valyl-Valine's capacity to form ordered nanostructures, such as nanotubes, makes it a candidate for creating such scaffolds,. These scaffolds can be tailored to provide a microenvironment conducive to tissue regeneration and effective wound healing. The integration of self-assembling peptides into these scaffolds can enhance targeted biological reactions by allowing precise control over cellular signaling pathways. Potential applications include the regeneration and repair of tissues such as bone, cartilage, and neural tissue, as well as serving as carriers for controlled drug delivery systems,,.

Biological and Biochemical Interactions of Valyl Valine

Valyl-Valine in Metabolic Pathways and Protein Synthesis

The canonical process of protein synthesis involves the ribosome-mediated polymerization of individual amino acids delivered by their corresponding aminoacyl-tRNAs. youtube.comyoutube.com Dipeptides such as Valyl-Valine (H-VAL-VAL-OH) are not typically direct substrates for incorporation into a growing polypeptide chain in natural biological systems. The ribosome's active site is structured to accommodate single aminoacyl-tRNAs, facilitating peptide bond formation one amino acid at a time. youtube.com

However, research into synthetic biology and the expansion of the genetic code has demonstrated the feasibility of incorporating dipeptides into proteins as a single event. nih.gov This process requires modified bacterial ribosomes, which can be selected to recognize and utilize a suppressor tRNA chemically acylated with a dipeptide. nih.gov Such studies have shown that the central amide bond of the dipeptide does not participate in the recognition process, suggesting that a variety of dipeptide analogues could potentially be incorporated into proteins using these engineered systems. nih.gov This technology opens avenues for creating proteins with novel structures and functions not accessible through the successive incorporation of two individual amino acids. nih.gov In standard biological systems, however, if Valyl-Valine were to be utilized for protein synthesis, it would first need to be hydrolyzed into its constituent valine monomers. wikipedia.org

Valyl-Valine is classified as a secondary metabolite. hmdb.ca Unlike primary metabolites that are essential for the basic survival of an organism (e.g., amino acids, nucleotides), secondary metabolites are not directly involved in growth, development, or reproduction. hmdb.ca Instead, they often serve roles in defense or signaling. hmdb.ca

The presence of Valyl-Valine has been identified in various organisms and food sources. It has been detected in Brassica napus (rapeseed), Panax ginseng (Korean ginseng), and as a metabolite in Mycoplasma genitalium. nih.gov Furthermore, it has been found in foods such as chicken, duck, and pork. hmdb.ca The occurrence of Valyl-Valine in these specific food items suggests it could potentially serve as a biomarker for their consumption. hmdb.ca

The formation and breakdown of Valyl-Valine are governed by enzymatic activities. In biological systems, dipeptides are typically formed from larger polypeptides through the action of hydrolase enzymes like dipeptidyl peptidases. wikipedia.org Dietary proteins, for instance, are digested into both individual amino acids and dipeptides. wikipedia.org

Conversely, the hydrolysis of dipeptides back into their constituent amino acids is a crucial metabolic process. This breakdown is catalyzed by dipeptidases. While specific enzymes that exclusively target Valyl-Valine are part of the broader class of dipeptidases, the general mechanism allows cells to utilize the valine residues for various metabolic needs, including protein synthesis or energy production. wikipedia.org

The synthesis of dipeptides can also occur through nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs). acs.org CDPSs, in particular, utilize aminoacyl-tRNAs to generate cyclic dipeptides (diketopiperazines), which can be precursors to linear dipeptides. acs.org The enzymatic synthesis of specific dipeptides is also a field of biotechnological interest, aiming to create compounds with desired properties, such as improved taste or stability. unirioja.esnih.govresearchgate.net

Enzyme Inhibition and Modulatory Activities of Valyl-Valine and Its Analogs

Valyl-tRNA synthetase (ValRS) is a critical enzyme that ensures the fidelity of protein synthesis by attaching valine to its cognate tRNA (tRNAVal). aars.onlinenih.gov This enzyme possesses sophisticated editing, or proofreading, mechanisms to prevent the misincorporation of incorrect amino acids that are structurally similar to valine, most notably threonine. nih.govias.edu This "double-sieve" mechanism involves a catalytic site that rejects larger amino acids and a separate editing site that hydrolyzes smaller, misacylated products like Thr-tRNAVal. aars.onlinenih.gov The editing process can occur before the amino acid is transferred to the tRNA (pre-transfer) or after (post-transfer), with the latter being the primary route for ValRS. aars.onlinenih.gov

S-Adenosylhomocysteine (SAH) has been identified as an inhibitor of ValRS isolated from lupin. nih.gov Research has shown that SAH inhibits both the ATP-PPi exchange and the tRNA aminoacylation reactions catalyzed by this specific ValRS. nih.gov The inhibition is competitive with respect to ATP and valine in the exchange reaction, and noncompetitive with respect to ATP and valine in the aminoacylation reaction. nih.gov The data suggest that SAH binds to the valyl adenylate site on the enzyme. nih.gov Notably, the inhibitory effect of SAH was specific to ValRS, as it did not inhibit several other tested aminoacyl-tRNA synthetases, such as those for phenylalanine, tyrosine, and serine. nih.gov It is important to note that SAH is more commonly known as an inhibitor of methyltransferases, where it is a product of methylation reactions. nih.gov

Table 1: Inhibition Kinetics of Lupin Valyl-tRNA Synthetase by S-Adenosylhomocysteine

Reaction Variable Substrate Ki (mM) Inhibition Type
ATP-PPi Exchange ATP (saturating Valine) 0.21 Competitive
ATP-PPi Exchange Valine (saturating ATP) 0.33 Competitive
tRNA Aminoacylation ATP - Noncompetitive
tRNA Aminoacylation Valine - Noncompetitive
tRNA Aminoacylation tRNA 0.35 Uncompetitive

Data sourced from a study on pure lupin ValRS. nih.gov

Pepsin is a major digestive enzyme that breaks down proteins in the stomach. scbt.com The inhibition of pepsin is a significant area of research for understanding digestive processes and for developing therapeutic agents. scbt.com Certain peptides and their derivatives can act as pepsin inhibitors. nih.gov

Studies have explored the anti-pepsin activities of peptides containing valine or Valyl-Valine moieties at their N-terminus. nih.gov The hydrophobic nature of amino acid residues often plays a crucial role in the inhibitory potency against pepsin. nih.govnih.gov Research on analogues of pepsinogen activation peptides, which are natural pepsin inhibitors, has shown that the substitution of hydrophobic residues like valine with less hydrophobic residues such as glycine (B1666218) leads to a decrease in inhibitory activity. nih.govnih.gov This indicates that the hydrophobic character of sequences containing valine is a dominant factor for the equilibrium inhibition of pepsin. nih.govnih.gov Therefore, N-acyl modifications to Valyl-Valine that enhance hydrophobicity could potentially increase its pepsin inhibitory activity. mdpi.com

Table 2: Compounds Mentioned in the Article

Compound Name Abbreviation/Synonym
Valyl-Valine This compound, Val-Val
Valine Val, V
Threonine Thr, T
S-Adenosylhomocysteine SAH
Adenosine triphosphate ATP
N-Acyl-Valyl-Valine -
Glycine Gly, G
Phenylalanine Phe, F
Tyrosine Tyr, Y

Mechanistic Studies of Cysteine Protease Inhibition by Valyl-Bromomethyl Ketone Analogs

The dipeptide this compound itself is not a primary inhibitor of cysteine proteases; however, its analogs, particularly those modified with a halomethyl ketone group, serve as potent mechanism-based inhibitors. Valyl-bromomethyl ketones are part of a class of reagents that selectively form covalent bonds with the active-site thiol of a cysteine protease, enabling the direct biochemical profiling of protease activity. stanford.edu

The mechanism of inhibition by these analogs, such as acyloxymethyl ketones (AOMKs) or bromomethyl ketones (BMKs), is a well-established process. stanford.eduresearchgate.net The process involves the catalytic cysteine residue in the enzyme's active site performing a nucleophilic attack on the carbonyl carbon of the ketone. researchgate.netmdpi.com This is followed by the formation of a thiohemiketal intermediate. The adjacent bromomethyl group then acts as an alkylating agent, leading to an irreversible covalent modification of the active site cysteine's sulfhydryl group. This covalent linkage effectively and irreversibly inactivates the enzyme. stanford.edu

The valine residue in a valyl-bromomethyl ketone analog plays a crucial role in directing the inhibitor to the target protease. Proteases exhibit substrate specificity, and the active site is composed of sub-pockets (S1, S2, S1', S2', etc.) that accommodate the side chains of the substrate's amino acids. nih.gov The hydrophobic, branched side chain of valine is preferentially recognized by the S1 or S2 pockets of certain cysteine proteases, such as some cathepsins, which enhances the inhibitor's affinity and specificity for its target. nih.govacs.org The synthesis of such peptide-based inhibitors often utilizes solid-phase methods to create diverse libraries for screening against various proteases. stanford.edu

Other Enzymatic Specificities and Inhibitory Profiles

Beyond its derivatization into cysteine protease inhibitors, the this compound dipeptide and its constituent amino acid, L-valine, interact with a range of other enzymes. Dipeptides are natural substrates for various peptidases. For instance, dipeptidyl-peptidases (DPPs) are a class of enzymes that cleave N-terminal dipeptides from polypeptide chains. nih.gov Some DPPs, like DPP7, show a preference for hydrophobic residues such as valine at the P1 position, suggesting that Val-Val could be a substrate. nih.gov

Furthermore, dipeptide linkers like Val-Ala and Val-Cit are known to be effectively cleaved by lysosomal proteolytic enzymes, most notably Cathepsin B. acs.orgacs.org This indicates that the Val-Val peptide bond is susceptible to hydrolysis by certain lysosomal proteases, which is a critical characteristic for its use in designing drug-delivery systems that release their payload within the lysosome.

The individual L-valine components can also be acted upon by specific enzymes. L-valine dehydrogenase, an enzyme found in organisms like Streptomyces cinnamonensis, catalyzes the NAD+-dependent oxidative deamination of L-valine and other branched-chain amino acids to their 2-oxo analogues. scispace.com This reaction is a key step in the catabolism of valine. scispace.com Conversely, Valyl-tRNA synthetase is a crucial enzyme in protein synthesis that attaches valine to its corresponding tRNA. This enzyme exhibits high specificity for valine, and its activity can be inhibited by valine analogs, demonstrating a highly specific binding pocket for the valine structure. nih.gov

Cellular and Molecular Biological Consequences

Impact on Cellular Growth and Homeostasis, including Microbial Growth Inhibition

While this compound is a simple dipeptide, its derivatives have been shown to exert significant biological effects, particularly on microbial growth. Research has demonstrated that novel Val-Val dipeptide-benzenesulfonamide conjugates exhibit antimalarial properties. nih.gov In studies against Plasmodium berghei, these compounds inhibited parasite multiplication by 48-54%. nih.gov Similarly, dipeptides combining leucine (B10760876) and valine (Leu-Val) have been synthesized and tested, showing potent antimicrobial activity against a range of pathogens. nih.gov These Leu-Val derivatives were effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, as well as fungi (Candida albicans, Aspergillus niger). nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) for selected Leu-Val dipeptide derivatives against various microbes, illustrating their potential to inhibit cellular growth. nih.gov

CompoundS. aureus (MIC, M)B. subtilis (MIC, M)E. coli (MIC, M)C. albicans (MIC, M)A. niger (MIC, M)
8a 1.2 x 10⁻³6.0 x 10⁻³> 1.0 x 10⁻²> 1.0 x 10⁻²> 1.0 x 10⁻²
8b 1.1 x 10⁻³5.7 x 10⁻⁴9.5 x 10⁻⁴2.5 x 10⁻³1.3 x 10⁻⁴
8c 2.4 x 10⁻³1.3 x 10⁻³1.9 x 10⁻³1.3 x 10⁻³> 1.0 x 10⁻²
8h 2.5 x 10⁻³1.3 x 10⁻³2.0 x 10⁻³1.3 x 10⁻³2.5 x 10⁻³
8j 2.6 x 10⁻³6.5 x 10⁻⁴2.1 x 10⁻³2.6 x 10⁻³2.6 x 10⁻³

The constituent amino acid, L-valine, also plays a critical role in cellular homeostasis. As an essential branched-chain amino acid, valine is vital for processes like protein synthesis and energy metabolism. wikipedia.org However, elevated levels of L-valine have been associated with increased oxidative stress. nih.gov Valine can also improve mitochondrial function and protect against cellular damage induced by oxidative stress by upregulating mitochondrial biogenesis and dynamics. nih.gov Furthermore, valine metabolites, such as 3-hydroxyisobutyrate (B1249102), can regulate cellular lipid metabolism and promote cell proliferation. frontiersin.org

Studies on Membrane Permeability and Transport Mechanisms

The transport of the dipeptide this compound across cellular membranes is not mediated by simple diffusion or by transporters for free amino acids. wisdomlib.org Instead, it relies on specialized peptide transport systems that facilitate the uptake of di- and tripeptides. wisdomlib.orgfiveable.me These systems are crucial for absorbing the final products of protein digestion in the intestine and for peptide utilization in various tissues and microorganisms. fiveable.me

In mammals, the primary transporter is the Peptide Transporter 1 (PEPT1), which is highly expressed in the small intestine. nih.gov PEPT1 is a proton-coupled transporter that moves di- and tripeptides across the cell membrane. fiveable.me Similar carrier-mediated processes exist at other biological barriers, such as the blood-ocular barriers. nih.gov

In bacteria, peptide transport is often handled by ATP-binding cassette (ABC) transporters. asm.org Genomes of bacteria like Helicobacter pylori contain well-conserved systems for both dipeptide (dpp) and oligopeptide (opp) transport. asm.org These systems consist of a substrate-binding protein and transmembrane domains that facilitate the translocation of peptides into the cytoplasm. asm.org Therefore, this compound is expected to be actively transported into cells via these specific peptide transporter families rather than diffusing passively across the membrane. libretexts.org

Potential Roles as Signaling Molecules or Precursors to Bioactive Compounds

This compound serves as a valuable precursor in the synthesis of more complex bioactive molecules. chemistryviews.org A notable example is its use in the synthesis of Poststatin, a known protease inhibitor. The dipeptide provides a core structural motif that is further elaborated to create the final active compound. This role as a synthetic building block is common for amino acids and simple peptides in the development of pharmaceuticals. chemistryviews.org

While there is limited evidence of this compound acting as a signaling molecule itself, its constituent amino acid, valine, is a precursor to molecules with signaling capabilities. For instance, the valine catabolite 3-hydroxyisobutyrate has been shown to act as a signaling molecule that stimulates fatty acid uptake and promotes insulin (B600854) resistance in muscle tissue. wikipedia.org

Advanced Analytical and Spectroscopic Characterization Techniques in Valyl Valine Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and purity assessment of H-VAL-VAL-OH. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C10H20N2O3), the exact theoretical monoisotopic mass can be calculated and compared against the experimentally measured mass, confirming the molecular formula. This high level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass.

Purity analysis by HRMS, often coupled with liquid chromatography (LC-HRMS), enables the detection and identification of structurally related impurities. nih.gov These may include deletion sequences (e.g., a single valine molecule), insertion sequences, or peptides with protecting groups remaining from synthesis. Each impurity will have a distinct mass-to-charge ratio (m/z) that can be identified and quantified. researchgate.net

Tandem mass spectrometry (MS/MS) is used for structural elucidation through fragmentation analysis. wikipedia.org The molecular ion of Valyl-Valine is isolated and subjected to collision-induced dissociation (CID), causing it to break at predictable points, primarily the amide bond. adelaide.edu.aumatrixscience.com This process generates a series of characteristic fragment ions, known as b- and y-ions, which confirm the amino acid sequence. The fragmentation of the peptide bond between the two valine residues is the key diagnostic cleavage.

Table 1: Theoretical HRMS Fragmentation Data for [this compound + H]+

Ion Type Sequence Theoretical m/z
Precursor Ion [VV+H]+ 217.1547
b1 [V]+ 100.0757
y1 [V+H]+ 118.0863
Immonium Ion im(V) 72.0808

Data represents the expected m/z values for singly charged ions, which are used to confirm the valine-valine sequence.

Chromatographic Separations (HPLC, GC) for Purification and Quantification

Chromatographic techniques are fundamental for both the purification of synthesized this compound and its precise quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purification of dipeptides. researchgate.net Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This compound, being composed of two hydrophobic valine residues, is well-retained on nonpolar stationary phases (like C18). A gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used for elution. Purity is assessed by the presence of a single major peak, while impurities are detected as separate peaks. nih.gov For quantification, a UV detector is typically used, and the concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration. nih.gov

Gas Chromatography (GC) is less direct for peptide analysis due to the low volatility and thermal instability of this compound. thermofisher.com Therefore, derivatization is a mandatory step to increase volatility. thermofisher.com This involves chemically modifying the polar amine and carboxylic acid groups. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the active hydrogens into more stable and volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com Once derivatized, the compound can be analyzed by GC, typically with a flame ionization detector (FID), allowing for separation from other derivatized impurities. slideshare.net

Table 2: Comparison of Chromatographic Methods for this compound Analysis

Technique Principle Sample Preparation Common Application
HPLC Separation based on polarity/hydrophobicity Direct injection in a suitable solvent Purity assessment, quantification, preparative purification

| GC | Separation based on boiling point/volatility | Chemical derivatization required | Impurity profiling (for specific volatile impurities) |

Specialized NMR Methodologies for Investigating Conformational Dynamics and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and dynamic behavior of this compound in solution. nih.gov

To investigate conformational dynamics, multidimensional NMR experiments are employed. A combination of 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide detailed structural insights. TOCSY is used to assign all the proton signals belonging to each individual valine residue, while NOESY/ROESY detects protons that are close in space (typically <5 Å), regardless of whether they are bonded. nih.gov The pattern and intensity of NOE cross-peaks provide distance constraints that are used to model the ensemble of conformations the dipeptide adopts in solution. nih.govresearchgate.net

NMR is also exceptionally sensitive to intermolecular interactions. nih.gov When this compound binds to another molecule or experiences a change in its solvent environment, the local electronic environment of its nuclei is altered, leading to changes in their chemical shifts. nih.gov By monitoring the chemical shifts of the amide protons and other specific nuclei upon titration with a ligand or solvent, one can map the interaction sites and determine binding affinities. The temperature coefficients of amide proton chemical shifts can also be used to identify protons involved in stable intramolecular or intermolecular hydrogen bonds. researchgate.net

Advanced X-ray Diffraction Techniques for Crystalline State Structural Determination

Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information for this compound in its solid, crystalline state. This technique determines the precise spatial arrangement of every atom in the molecule, yielding accurate bond lengths, bond angles, and torsion angles.

The crystal structure of L-Valyl-L-valine has been determined and is available in the Cambridge Structural Database (CSD). nih.gov The analysis reveals the inherent conformation of the peptide backbone and the specific rotamers of the valine side chains adopted in the crystal lattice. This solid-state structure provides a crucial reference point for understanding the molecule's intrinsic conformational preferences, which can then be compared to the dynamic conformations observed in solution by NMR. The crystallographic data also details the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing.

Table 3: Representative Crystallographic Data for L-Valyl-L-valine

Parameter Description
CCDC Number 290258 nih.gov
Crystal System Orthorhombic
Space Group P212121
Key Interactions Intermolecular hydrogen bonding between the terminal amino and carboxyl groups, forming extended networks.

Data is based on publicly available crystallographic information, providing a static picture of the molecule's solid-state conformation.

Calorimetric Methods (e.g., Differential Scanning Calorimetry) for Thermal Stability and Interaction Thermodynamics

Calorimetric methods directly measure the heat changes associated with physical or chemical processes, providing critical data on the stability and interactions of this compound. nih.gov

Differential Scanning Calorimetry (DSC) is a key technique for assessing thermal stability. journaljpri.com In a DSC experiment, a solution of this compound is heated at a constant rate, and the heat capacity is measured as a function of temperature. nih.gov A thermal event, such as melting or thermal denaturation/decomposition, is observed as a peak in the thermogram. nih.gov The temperature at the peak's apex is the melting or transition temperature (Tm), a direct indicator of thermal stability. The area under the peak corresponds to the calorimetric enthalpy (ΔHcal) of the transition, which relates to the energy required to disrupt the molecule's structure. malvernpanalytical.comnih.gov

DSC is also used to study the thermodynamics of interactions. If this compound binds to a ligand, the stability of the resulting complex will often be different from that of the free peptide. This change is observed as a shift in the Tm. By analyzing these shifts, thermodynamic parameters of binding, such as the change in enthalpy and entropy, can be determined, providing a complete thermodynamic profile of the interaction. nih.gov

Quartz Crystal Microbalance (QCM) Sensing for Gas and Vapor Sorption Studies

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that can be used to study the interaction of this compound with gases and vapors in real-time. nih.gov The core of a QCM sensor is a thin quartz crystal that oscillates at a stable resonance frequency.

For sorption studies, a uniform layer of this compound is coated onto the surface of the QCM crystal. When the sensor is exposed to a specific gas or vapor, molecules may adsorb onto the peptide layer. researchgate.net This added mass, even at the nanogram level, causes a measurable decrease in the crystal's resonance frequency. researchgate.net The magnitude of the frequency shift is directly proportional to the amount of mass adsorbed.

By monitoring the frequency change over time, researchers can study the kinetics of adsorption and desorption. This technique allows for the evaluation of the affinity and selectivity of the Valyl-Valine surface for various volatile organic compounds (VOCs) and other gases. lsu.edumdpi.comrsc.org The versatility of the QCM surface allows for diverse applications in sensor development and materials science. nih.gov

Conclusion and Future Directions in Valyl Valine Research

Synthesis of Current Academic Understanding of H-VAL-VAL-OH

Valyl-valine is recognized as a dipeptide with distinct characteristics stemming from its constituent valine units. The presence of two sterically demanding isopropyl groups imparts significant hydrophobicity and influences its conformational preferences and interaction capabilities.

Academically, this compound is understood primarily in the following contexts:

A Precursor in Chemical Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a known precursor for Poststatin, a protease inhibitor. Its role as a building block is fundamental in peptide synthesis, where it can be incorporated into larger peptide chains.

Biological Transport: Research has shown that L-valyl-L-valine interacts with peptide transporters, such as PepT1, which are present in the intestinal epithelium. This interaction is crucial for its absorption and suggests a mechanism by which valine-containing dipeptides are taken up by the body. Studies in hamster jejunum have demonstrated that L-valyl-L-valine can competitively inhibit the uptake of other dipeptides, indicating a shared transport mechanism. This affinity for peptide transporters is a key aspect of its biological relevance.

Structural Conformation: While crystal structures of the unprotected this compound are not readily available, studies on protected forms like N,N′-bismethoxycarbonyl-L-valyl-L-valine and N-(tert-butoxycarbonyl)-L-valyl-L-valine methyl ester have provided valuable insights. These studies reveal that the dipeptide backbone can adopt conformations such as a β-strand/polyproline II backbone, and these units can self-assemble into higher-order structures like parallel β-sheets through hydrogen bonding. The steric bulk of the valine side chains plays a critical role in dictating these preferred conformations.

The current understanding of this compound is that of a structurally influential dipeptide whose hydrophobicity and steric properties are key determinants of its chemical reactivity, biological transport, and supramolecular organization.

Identification of Unresolved Scientific Questions and Methodological Challenges

Despite the foundational knowledge, several questions and challenges remain in the study of this compound.

Unresolved Scientific Questions:

Predicting Self-Assembly: A major unresolved question is the precise prediction of how this compound and similar dipeptides self-assemble into nanostructures. While self-assembly is observed, the exact interplay of forces (hydrophobic interactions, hydrogen bonding, van der Waals forces) that govern the final morphology (e.g., nanotubes, nanofibers, hydrogels) is not fully understood. It remains difficult to predict the outcome of molecular assembly based solely on the dipeptide's structure.

Conformational Dynamics in Solution: The full range of conformational dynamics of this compound in aqueous solution is yet to be completely elucidated. Understanding how the molecule behaves in a physiological environment is crucial for comprehending its biological activity and interactions.

Mechanism of Action in Biological Systems: Beyond its role as a metabolite, the specific cell-signaling or physiological effects of this compound are not well-defined.

Methodological Challenges:

Synthesis and Purification: The synthesis of peptides containing multiple hydrophobic and β-branched amino acids like valine is often challenging. These "difficult sequences" can lead to aggregation during solid-phase peptide synthesis (SPPS), resulting in incomplete reactions and difficult purification. nih.gov The hydrophobicity of this compound can complicate its handling and purification, often requiring specialized solvents and chromatographic techniques. nih.gov

Crystallography: Obtaining high-quality crystals of small, flexible peptides like this compound for X-ray diffraction studies can be notoriously difficult. The conformational flexibility of the dipeptide can hinder the formation of a well-ordered crystal lattice, which is essential for high-resolution structural determination.

NMR Spectroscopy: While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide conformation in solution, the presence of two identical valine residues in this compound can lead to signal overlap, complicating spectral assignment and detailed structural analysis. Furthermore, the bulky side chains can influence molecular tumbling, which can affect NMR relaxation properties and the quality of the data obtained.

Overcoming these challenges will be key to a more complete understanding of this seemingly simple yet complex dipeptide.

Promising Avenues for Future Research and Innovation in Valyl-Valine Chemistry

Future research on this compound is poised to expand into several innovative areas, leveraging its unique properties.

Development of Novel Biomaterials: A significant area of future research lies in the controlled self-assembly of this compound and its derivatives to create novel biomaterials. By modifying the N- or C-terminus, it may be possible to tune its self-assembly into hydrogels, nanofibers, or other nanostructures for applications in tissue engineering and regenerative medicine. These materials could serve as scaffolds that mimic the extracellular matrix, supporting cell growth and tissue repair.

Peptide-Based Drug Delivery Systems: The inherent ability of this compound to interact with peptide transporters can be further exploited. Future research could focus on using this dipeptide as a targeting moiety for the delivery of therapeutic agents. By conjugating drugs to this compound, it may be possible to enhance their oral bioavailability and target them to specific tissues.

Catalysis: The defined conformational properties of dipeptides suggest their potential use as simple catalysts or ligands in asymmetric synthesis. Research into the catalytic activity of this compound-metal complexes could open new avenues in green chemistry.

Computational Modeling: Advanced computational modeling and simulation techniques will be crucial in predicting the self-assembly behavior and conformational landscape of this compound. Such studies can guide the rational design of new valine-containing peptides with desired properties.

The following table summarizes the key properties of this compound:

PropertyValue
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Synonyms Val-Val, L-Valyl-L-valine, Valylvaline
Key Features Composed of two L-valine residues, hydrophobic, sterically hindered

Potential for Translational Applications Derived from Fundamental Research Findings

The fundamental understanding of this compound's chemical and biological properties has paved the way for several potential translational applications.

Prodrug Development: The most prominent translational application is in prodrug design. Esterifying poorly absorbed drugs with valine or valyl-valine can significantly improve their oral bioavailability by hijacking the PepT1 transport system. nih.gov The L-valyl ester prodrug, Valacyclovir, is a successful clinical example of this strategy. Future applications could involve using the this compound dipeptide itself as a promoiety to enhance the delivery of a wider range of therapeutics.

Targeted Cancer Therapy: The dipeptide has been investigated as a component of linkers in antibody-drug conjugates (ADCs). nih.gov In this context, a linker containing a valine dipeptide (such as valine-alanine or valine-citrulline) connects a potent cytotoxic drug to an antibody that targets cancer cells. nih.gov The linker is designed to be stable in the bloodstream but cleaved by enzymes within the tumor microenvironment, releasing the drug directly at the site of action. The properties of the valine residues can influence the stability and cleavage characteristics of the linker. nih.gov

Tissue Engineering Scaffolds: Building on the research into self-assembling peptides, this compound derivatives could be translated into commercially available hydrogel scaffolds for 3D cell culture and tissue regeneration. These biomaterials could offer advantages in terms of biocompatibility and biodegradability.

Cosmeceuticals: Given its composition of natural amino acids, this compound and related peptides are being explored for their potential benefits in cosmetic formulations, such as promoting skin hydration and elasticity.

The journey from fundamental research on this compound to its application in medicine and materials science is a testament to the importance of understanding the structure-function relationships of even the simplest peptide molecules. Continued research in this area is likely to unlock further innovative applications.

Q & A

Q. What are the established synthesis methods for H-VAL-VAL-OH, and how do they compare in purity and yield?

Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods.

  • SPPS : Utilizes Fmoc- or Boc-protected valine residues. After deprotection and coupling, cleavage from the resin yields the dipeptide. Purity is optimized via iterative washing and monitored by HPLC .
  • Solution-phase synthesis : Employs carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation. Post-synthesis purification involves recrystallization or column chromatography.
  • Comparison : SPPS offers higher purity (>95%) but lower scalability, while solution-phase methods are cost-effective for bulk synthesis but require rigorous purification to achieve >90% purity. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 214 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical m/z: 230.3) and detect impurities via isotopic patterns.
  • NMR : 1H and 13C NMR in DMSO-d6 or D2O to verify backbone structure and stereochemistry.
  • Circular Dichroism (CD) : Optional for studying secondary structure in aqueous solutions.
    Report data with error margins (e.g., ±0.1 Da for MS) and reference standards .

Q. How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

  • Detailed Protocols : Document molar ratios, reaction times, and purification steps.
  • Open Data : Share raw NMR/MS spectra and chromatograms in supplementary materials.
  • Reagent Batches : Specify suppliers (e.g., Sigma-Aldrich) and lot numbers to control variability.
  • Statistical Validation : Use triplicate experiments to calculate standard deviations for yields and purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during this compound characterization be resolved?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS adducts) require:

  • Multi-Technique Cross-Validation : Compare NMR, FTIR, and CD spectra to rule out solvent effects or degradation.
  • Isotopic Pattern Analysis : Use high-resolution MS to distinguish between impurities and isotopic peaks.
  • Computational Modeling : Predict NMR chemical shifts via tools like Gaussian or ACD/Labs to align with experimental data.
  • Peer Review : Collaborate with analytical chemistry experts to interpret ambiguous results .

Q. What experimental design principles apply to studying this compound’s interactions with biomolecules?

Methodological Answer:

  • Hypothesis-Driven Design : Use the PICO framework to define Population (this compound), Intervention (binding assay), Comparison (negative controls), and Outcome (binding affinity).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • Negative Controls : Include scrambled peptides or D-amino acid analogs to validate specificity.
    Publish raw isotherms and fitting parameters (e.g., Kd ± SEM) .

Q. How can computational models enhance understanding of this compound’s conformational behavior?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to simulate aqueous-phase behavior over 100+ ns trajectories.
  • Free-Energy Landscapes : Identify dominant conformers via metadynamics.
  • Validation : Compare simulated CD spectra with experimental data.
  • Open-Source Code : Share simulation scripts on GitHub for reproducibility .

Q. What statistical methods are appropriate for analyzing this compound stability under varying pH conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use a factorial design to test pH (2–12), temperature (4–37°C), and ionic strength.
  • Degradation Kinetics : Apply first-order kinetics models to half-life calculations.
  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate stability with environmental factors.
  • Reporting : Include 95% confidence intervals and p-values for significance testing .

Data Management & Reproducibility

Q. How should researchers document and share this compound data for peer review?

Methodological Answer:

  • Structured Tables : Include synthesis conditions (e.g., solvent, catalyst), yields, and purity in CSV/Excel formats.
  • Supplementary Materials : Upload NMR/MS spectra as .pdf or .jcamp files.
  • Code Repositories : Link to GitHub for scripts used in MD simulations or statistical analysis.
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Q. What ethical considerations apply to studies involving this compound in biomedical contexts?

Methodological Answer:

  • Institutional Approval : Obtain IRB/IACUC approval for in vitro/in vivo studies.
  • Conflict of Interest : Disclose funding sources (e.g., NIH grants) in manuscript declarations.
  • Data Anonymization : If using human cell lines, anonymize donor information and restrict access to primary investigators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.